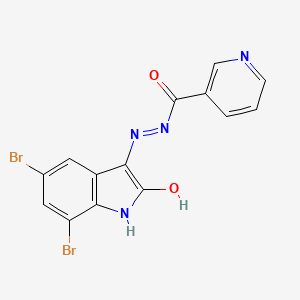
(E)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)nicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)nicotinohydrazide is a useful research compound. Its molecular formula is C14H8Br2N4O2 and its molecular weight is 424.052. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)nicotinohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 5,7-dibromo-2-oxoindoline and nicotinohydrazide. The reaction conditions may vary, but common solvents include ethanol or acetic acid under reflux conditions. The purity and structure of the synthesized compound are confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial activity of this compound against various bacterial strains. For instance:
- Klebsiella pneumoniae : The compound has demonstrated notable inhibitory effects against this gram-negative bacterium, suggesting potential applications in treating infections caused by resistant strains .
- Staphylococcus aureus : Similar antibacterial activity has been observed against this common pathogen, further supporting its therapeutic potential in infectious diseases .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Klebsiella pneumoniae | 32 µg/mL | Moderate |
| Staphylococcus aureus | 16 µg/mL | High |
Anticancer Activity
In addition to antimicrobial effects, this compound exhibits anticancer properties . Studies have reported:
- Cell Line Studies : The compound has shown cytotoxic effects on various cancer cell lines including breast and colon cancer cells. IC50 values indicate that it can effectively inhibit cell proliferation at micromolar concentrations .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of DNA Synthesis : The presence of the indole moiety may interfere with DNA replication processes in bacterial and cancer cells.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.
- Enzyme Inhibition : The compound could act as a competitive inhibitor for enzymes involved in critical metabolic pathways in both bacteria and tumor cells.
Case Studies
Several case studies have illustrated the practical applications of this compound in drug discovery:
- Case Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in vitro, suggesting its potential as a lead compound for developing new antibiotics .
- Cancer Research Collaboration : In collaboration with a pharmaceutical company, researchers explored the anticancer properties of this compound in vivo using xenograft models. The findings demonstrated tumor regression in treated groups compared to controls, highlighting its therapeutic potential .
Eigenschaften
IUPAC Name |
N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2N4O2/c15-8-4-9-11(10(16)5-8)18-14(22)12(9)19-20-13(21)7-2-1-3-17-6-7/h1-6,18,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGIGDRTVXWXHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














